(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
Description
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Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5S2/c1-9-5-6-21-14(9)8-13-15(16)11-4-3-10(7-12(11)19-13)20-22(2,17)18/h3-8H,1-2H3/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFIFFAVVMUJIW-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C20H14O5S2 and a molecular weight of 398.5 g/mol. Its unique structure includes a benzofuran core with a thiophene moiety and methanesulfonate group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H14O5S2 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 929372-96-3 |
Synthesis
The synthesis of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves multi-step organic reactions. A common method includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts.
Antimicrobial Properties
Research indicates that compounds similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Preliminary studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives. (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological effects of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran are believed to stem from its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors that regulate key biological pathways, influencing processes such as cell proliferation and apoptosis .
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In vitro assays revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharide (LPS), indicating its role in modulating inflammatory responses .
- Cancer Cell Line Testing : A recent study published in Cancer Letters reported that the compound induced apoptosis in breast cancer cell lines by activating caspase pathways, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
